2-Bromo-3-(5-bromopyrazin-2-yl)iminopropanal
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-3-[(5-bromopyrazin-2-yl)imino]propanal involves several steps. One common method includes the reaction of 2-amino-5-bromopyrazine with a brominating agent to introduce the bromine atoms . This is followed by the formation of the imino group and the propanal moiety through subsequent reactions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-bromo-3-[(5-bromopyrazin-2-yl)imino]propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-3-[(5-bromopyrazin-2-yl)imino]propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-3-[(5-bromopyrazin-2-yl)imino]propanal involves its interaction with specific molecular targets. The bromine atoms and the imino group play crucial roles in its reactivity and binding to target molecules. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
2-bromo-3-[(5-bromopyrazin-2-yl)imino]propanal can be compared with other similar compounds such as:
- 2-bromo-3-[(5-chloropyrazin-2-yl)imino]propanal
- 2-bromo-3-[(5-fluoropyrazin-2-yl)imino]propanal
- 2-bromo-3-[(5-iodopyrazin-2-yl)imino]propanal
These compounds share similar structures but differ in the halogen atoms attached to the pyrazine ring. The presence of different halogens can influence their chemical reactivity and biological activities .
Properties
IUPAC Name |
2-bromo-3-(5-bromopyrazin-2-yl)iminopropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3O/c8-5(4-13)1-11-7-3-10-6(9)2-12-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUMMQZMFXYLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)N=CC(C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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